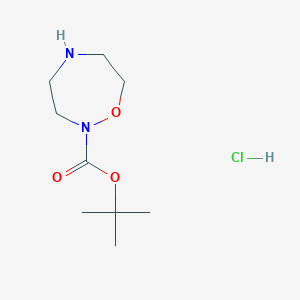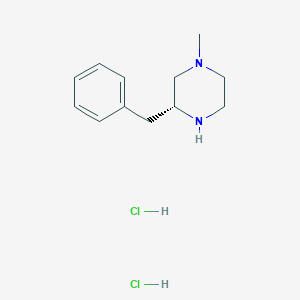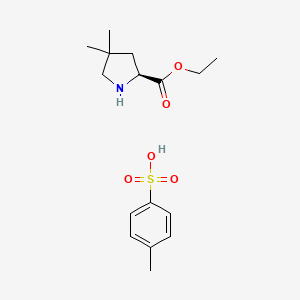
(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-L-Pro(4,4-Me2)-OEt.TosOH)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-L-Pro(4,4-Me2)-OEt.TosOH) is a useful research compound. Its molecular formula is C16H25NO5S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-L-Pro(4,4-Me2)-OEt.TosOH) is 343.14534407 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-L-Pro(4,4-Me2)-OEt.TosOH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-L-Pro(4,4-Me2)-OEt.TosOH) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Leaving Group in Nucleophilic Substitution Reactions
Tosylates, including (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate, are excellent leaving groups in nucleophilic substitution reactions . This is due to resonance delocalization of the developing negative charge on the leaving oxygen .
Conversion of Alcohols to Tosylates
The hydroxyl group of alcohols can be converted to a tosylate ester, an excellent leaving group . The tosylate ester undergoes subsequent reactions (typically S N 1 or S N 2) as part of a multiple step synthesis .
Synthesis of Isopentenyl Diphosphate
The laboratory synthesis of isopentenyl diphosphate, the ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and β-carotene, was accomplished by first converting the alcohol into an organic tosylate . Then, the tosylate group was displaced with an inorganic pyrophosphate nucleophile .
Retention of Configuration at Electrophilic Carbon
Conversion of an alcohol to a tosylate or mesylate proceeds with retention of configuration at the electrophilic carbon . This is a significant advantage in reactions where the maintenance of stereochemistry is crucial.
Conversion of Alcohols into Good Leaving Groups
Alcohols can be converted into good leaving groups through conversion to a sulfonate group such as p-toluenesulfonyl (“tosyl”, abbreviated Ts) or methanesulfonyl (“mesyl”, abbreviated Ms) . Installing these groups does not affect the stereochemistry of the alcohol .
Participation in Substitution and Elimination Reactions
The OTs and OMs groups, derived from alcohols, can participate in substitution and elimination reactions . This expands the range of reactions that these compounds can participate in, making them versatile intermediates in organic synthesis.
作用机制
Target of Action
It’s known that tosylates, in general, are excellent leaving groups in nucleophilic substitution reactions . This suggests that the compound could potentially interact with a variety of biological targets, depending on the specific context and environment.
Mode of Action
The compound, being an ester, can undergo hydrolysis to yield a carboxylic acid and an alcohol . The tosylate group, due to its excellent leaving group properties, can participate in nucleophilic substitution reactions . This means that the compound can interact with its targets by substituting the tosylate group with a nucleophile present in the biological system.
Pharmacokinetics
It’s known that the tosylate group can improve the leaving group ability of alcohols, which can influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
属性
IUPAC Name |
ethyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHCFWWDAGXFDM-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate | |
CAS RN |
1965305-31-0 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965305-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)
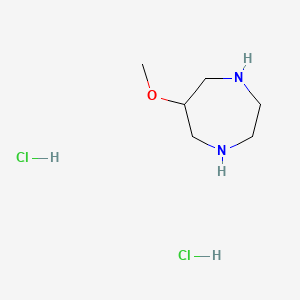
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)
![[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride](/img/structure/B6304724.png)
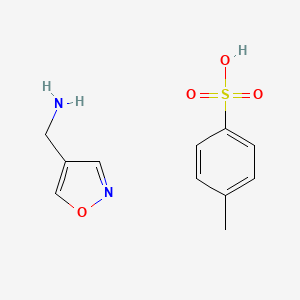

![trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid t-butyl ester](/img/structure/B6304760.png)

![2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride](/img/structure/B6304774.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B6304780.png)
![6,6-Dimethyl-[1,4]diazepane dihydrochloride](/img/structure/B6304785.png)

